6-Bromo-4-chloronicotinic acid
Overview
Description
6-Bromo-4-chloronicotinic acid is a chemical compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) . This indicates the presence of a bromine atom at the 6th position and a chlorine atom at the 4th position on the nicotinic acid ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 236.45 . The compound’s density is 1.9±0.1 g/cm3, and it has a boiling point of 347.4±42.0 ºC (760 mmHg) .Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
6-Chloronicotinic acid, closely related to 6-Bromo-4-chloronicotinic acid, has been the subject of intensive experimental and theoretical studies to understand its molecular structure and vibrational spectra. Fourier transform infrared spectra and Raman spectra of this compound in solid phase have been recorded, and quantum chemical calculations have been used to diagnose the most stable conformer and investigate the vibrations of different conformers. Such studies are fundamental for understanding the physicochemical properties and reactivity of this compound in various applications (Karabacak & Kurt, 2008).
Solubility and Thermodynamic Behavior
The solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents has been thoroughly investigated, providing valuable insights into its solubility and thermodynamic properties. Such information is crucial for developing efficient methods for the synthesis and application of this compound in different industrial and research settings (Guo et al., 2021).
Electrocatalytic Synthesis
Research has explored the electrocatalytic synthesis of derivatives of nicotinic acid, such as 6-aminonicotinic acid, from halogenated pyridines. This synthesis involves electrochemical reduction in the presence of CO2 under mild conditions, highlighting the potential for environmentally friendly and efficient synthesis methods for nicotinic acid derivatives (Gennaro et al., 2004).
Chelation and Coordination Chemistry
Derivatives of nicotinic acid, such as hydrazinonicotinic acid (HYNIC), have been extensively studied for their chelating properties, particularly in capturing technetium for radiolabeling applications. Understanding the coordination chemistry and chelation behavior of these derivatives is fundamental for their application in medical imaging and diagnostics (Meszaros et al., 2011).
Mechanism of Action
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
6-bromo-4-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFYJPQFMTKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060808-92-5 | |
Record name | 6-bromo-4-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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